

disopyramide antiarrhythmic class 1A properties

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Compound Focus: Disopyramide Phosphate

CAS No.: 22059-60-5

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Core Pharmacological Properties

The table below summarizes the fundamental properties of Disopyramide that are critical for researchers and clinicians.

Property	Description
Drug Class	Class 1A Antiarrhythmic [1] [2]
Primary MoA	Sodium channel blocker; inhibits fast voltage-gated sodium channels (Nav1.5) [1] [3]
Key Molecular Interactions	Binds to open/inactivated states of sodium channels; also inhibits hERG (Kv11.1) potassium channels [3] [4]
Effect on Action Potential	Decreases phase 0 upstroke velocity (reduced Vmax); prolongs action potential duration [1] [2]
Effect on ECG	Prolongs PR & QRS intervals; prolongs QT interval [1] [2] [5]
Metabolism	Primarily hepatic, via CYP3A4 [2]

Property	Description
Elimination Half-life	6.7 hours (range 4-10 hours); significantly prolonged in renal impairment [1] [2]

This drug's **negative inotropic effect** (reduction of myocardial contractility) is a key characteristic, making it uniquely useful in oHCM but contraindicated in heart failure [1] [2] [5]. It also possesses significant **anticholinergic properties**, which are responsible for many of its extracardiac side effects [1] [2].

Key Research Findings and Clinical Efficacy

Disopyramide's efficacy has been notably demonstrated in specific cardiac conditions, with recent meta-analyses confirming its potency.

Finding / Application	Clinical/Research Significance	Reference Source
Efficacy in oHCM	Significantly reduces Left Ventricular Outflow Tract (LVOT) gradient; considered most potent traditional pharmacologic therapy for gradient reduction [6] [7].	[6] [7]

| **Comparative Efficacy (Pharmacological Therapies for oHCM)** | A 2024 meta-analysis ranked drug classes by efficacy in reducing resting LVOT gradient [6]: • **Disopyramide**: -43.5 mmHg • **Cardiac Myosin Inhibitors (CMIs)**: -34.8 mmHg • **Beta-Blockers**: -20.7 mmHg • **Calcium Channel Blockers**: -14.7 mmHg | [6] | | **Stereoselective hERG Blockade** | The **S(+)** enantiomer is a more potent inhibitor of the hERG potassium channel ($IC_{50} = 3.9 \mu M$) than the **R(-)** enantiomer ($IC_{50} = 12.9 \mu M$), explaining the QT-prolonging effect of the racemic mixture and suggesting a potential avenue for developing safer analogs [4]. | [4] | | **Vagally-Mediated AF** | Its anticholinergic properties make it a drug of choice for atrial fibrillation (AF) triggered by high vagal tone (e.g., sleep-induced or in athletes) [2]. | [2] |

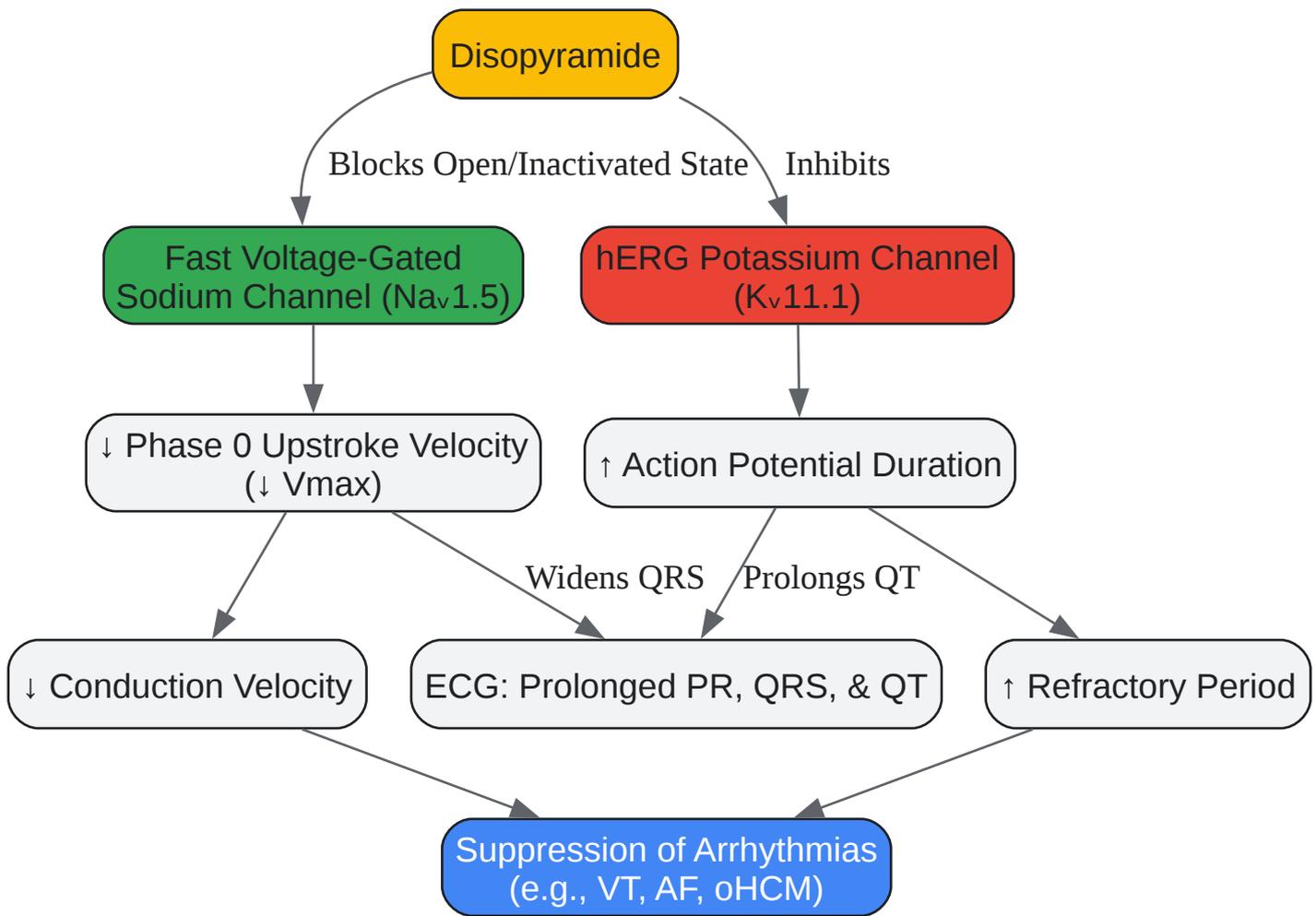
Experimental Insights and Protocols

For drug development professionals, understanding the experimental models used to elucidate Disopyramide's action is crucial.

- **In-Vitro hERG Screening Protocol:** The stereoselective blockade of hERG was characterized using a standard patch-clamp technique on HEK 293 cells expressing wild-type and mutant (e.g., Y652A, F656A) hERG channels [4]. Cells were maintained in DMEM and studied at 37°C. Dose-response curves for S(+) and R(-) disopyramide enantiomers were generated from these recordings, revealing their different potencies and dependencies on specific S6 helix residues [4].
- **In-Vivo Arrhythmia Model:** A classic study on conscious dogs 3-8 days post-myocardial infarction used programmed ventricular stimulation to induce reentrant ventricular tachycardia. The effect of intravenous disopyramide was assessed by its ability to prevent tachycardia induction or significantly prolong its cycle length, demonstrating a preferential prolongation of refractoriness in the infarct zone compared to normal tissue [8].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key molecular and cellular pathways affected by Disopyramide.



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This diagram maps the cascade from Disopyramide's interaction with ion channels to its ultimate therapeutic antiarrhythmic effect. The drug's dual action on sodium and potassium channels is the foundation of its Class 1A activity and its associated proarrhythmic risk (QT prolongation) [1] [4].

Considerations for Drug Development

- **Safety and Toxicity Profile:** The primary concerns in development are its **negative inotropic effect** (contraindicated in systolic heart failure) and **QT prolongation/Torsades de Pointes risk** [1] [2] [5]. The anticholinergic side effects (dry mouth, urinary retention, constipation) are common and can limit tolerability, though co-administration of pyridostigmine has been explored to mitigate these effects [1] [2].
- **Drug-Drug Interactions (DDIs):** Disopyramide is a substrate of **CYP3A4**. Strong inducers (e.g., rifampin) can reduce its efficacy, while strong inhibitors (e.g., ketoconazole, verapamil, macrolide

antibiotics) can increase its plasma levels and the risk of toxicity [2].

- **Future Directions:** The stereoselective action on hERG channels suggests a potential for developing purer enantiomer drugs to dissociate efficacy from toxicity [4]. Furthermore, its established efficacy in oHCM positions it as a key comparator for novel therapies like cardiac myosin inhibitors [6].

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To cite this document: Smolecule. [disopyramide antiarrhythmic class 1A properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b526318#disopyramide-antiarrhythmic-class-1a-properties>]

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